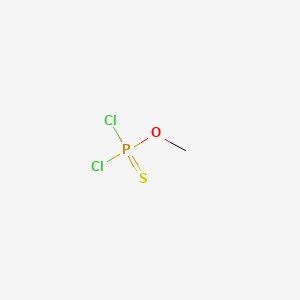

O-Methyl dichlorothiophosphate

Description

Significance within Organophosphorus Chemistry and its Subfields

O-Methyl dichlorothiophosphate holds a crucial position within organophosphorus chemistry, a field dedicated to the study of organic compounds containing phosphorus. wikipedia.org Its primary significance lies in its role as a key building block or intermediate for the synthesis of a wide array of more complex organophosphorus compounds. innospk.comchembk.comnbinno.com The presence of two reactive chlorine atoms allows for sequential or simultaneous substitution reactions, making it a versatile precursor in synthetic chemistry. google.com

Within the subfield of pesticide chemistry, this compound is particularly vital. It serves as a precursor for numerous organophosphorus pesticides, including insecticides and herbicides. chembk.comnbinno.com Examples of pesticides synthesized from this intermediate include isocarbophos, methamidophos, acephate, and salithion. chembk.comnbinno.com Its utility extends to the creation of O-substituted aryl-O-methyl-O-propargyl thiophosphates, which have demonstrated excellent insecticidal activity against aphids. chemicalbook.com The ability to use this compound to introduce the thiophosphate moiety is fundamental to the biological activity of many of these pesticides, which often function by inhibiting critical enzymes like acetylcholinesterase in insects. cymitquimica.comresearchgate.net

Furthermore, its utility is not limited to agrochemicals. It is a valuable reagent in broader organic synthesis for creating various organothiophosphate esters. These esters are not only studied for potential biological activity but are also used in the development of new synthetic methodologies. chemicalbook.comresearchgate.net For instance, it has been used in the synthesis of haptens for the development of immunoassays for pesticides like methyl-parathion and fenitrothion (B1672510). tandfonline.com The compound is also a precursor for other important chemical intermediates, such as S-methyl thiophosphoryl chloride, through isomerization reactions. chembk.com

Historical Context of this compound Development and Utilization

The development of this compound is intrinsically linked to the broader history of organophosphorus chemistry, which saw extensive research and application in the mid-20th century, particularly in the area of pest control. wikipedia.org The synthesis of O-alkyl dichlorothiophosphates, the class of compounds to which this compound belongs, was a significant area of research. Early synthetic methods involved the reaction of thiophosphoryl chloride (PSCl₃) with an appropriate alcohol, in this case, methanol (B129727). google.com

A key challenge in the early synthesis was controlling the reaction to achieve high yields of the desired monosubstituted product, this compound, while avoiding the formation of disubstituted byproducts. google.com A 1951 patent describes a process for the preparation of O-alkyl dichlorothiophosphates by reacting thiophosphoryl chloride with a lower alkanol. google.com This patent highlighted the importance of temperature control, preferably below 0°C, to improve yields. google.com The direct reaction of thiophosphoryl chloride and methanol at low temperatures remains a fundamental production method. chembk.com

The primary driver for the development and utilization of this compound was its utility as an intermediate for potent insecticides. google.com For example, it was used as a starting material in the synthesis of O,O-dimethyl-O-p-nitrophenylthiophosphate (methyl parathion). google.comtandfonline.com The historical literature and patents from this era detail its use in creating a variety of thiophosphate esters with insecticidal properties. google.comgoogle.com Over time, its application has expanded beyond direct pesticide synthesis to include the creation of analytical tools and other specialized chemicals. researchgate.nettandfonline.com

Current Research Landscape and Knowledge Gaps for this compound

The current research landscape for this compound continues to be focused on its role as a versatile synthetic intermediate. nbinno.comchemicalbook.com Research involves optimizing its synthesis and using it to create new molecules with potential applications in agriculture and materials science. vulcanchem.comtandfonline.com For example, it is used in the synthesis of dioxaphosphorino[m,n-x]pyridines, which are analogues of insecticides like Salithion. tandfonline.com It is also employed in the preparation of haptens for developing sensitive immunoassays for pesticide residue analysis in food and the environment. researchgate.nettandfonline.com

Another area of active study involves the detailed characterization of its reaction products and related compounds using modern analytical techniques. cas.czresearchgate.net Spectroscopic studies, including mass spectrometry and nuclear magnetic resonance, are used to elucidate the structures of complex molecules derived from this compound. nih.govtandfonline.com Gas-chromatographic retention indices for O-alkyl dichlorothiophosphates have been determined to improve their identification in complex mixtures. researchgate.net

Despite its long history of use, knowledge gaps remain. While its role in pesticide synthesis is well-established, its application in other areas of advanced chemical research, such as flame retardants or novel polymer additives, is less explored compared to other organophosphorus compounds. wikipedia.org Detailed mechanistic studies of its reactions under various conditions could yield new insights and synthetic applications. Furthermore, while the synthesis of its derivatives is common, there is less public domain information on the development of more environmentally benign or highly selective catalysts for its reactions. Research into its atmospheric chemistry and the precise mechanisms of its environmental degradation pathways could also be expanded. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2523-94-6 | nih.gov |

| Molecular Formula | CH₃Cl₂OPS | nih.gov |

| Molecular Weight | 164.98 g/mol | nih.gov |

| Appearance | Colorless or yellow transparent liquid | chembk.com |

| Boiling Point | 70 °C (at 40 Torr); 66 °C (at 2.13 kPa) | chembk.com |

| Density | 1.4949 g/cm³ (at 0 °C) | chembk.com |

| Refractive Index (n25D) | 1.5124 | chembk.com |

| Solubility | Insoluble in water, soluble in organic solvents | chembk.com |

| IUPAC Name | dichloro-methoxy-sulfanylidene-λ⁵-phosphane | nih.gov |

Table 2: Spectroscopic Data for this compound

| Spectral Data Type | Key Features/Peaks | Source |

| Mass Spectrometry (MS) | Major peaks at m/z: 164, 134, 129 | nih.gov |

| Predicted Collision Cross Section (CCS) [M+H]⁺ | 121.0 Ų | uni.lu |

| Predicted Collision Cross Section (CCS) [M+Na]⁺ | 131.5 Ų | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-methoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl2OPS/c1-4-5(2,3)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTWJPDCJVKDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179892 | |

| Record name | Phosphorodichloridothioic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2523-94-6 | |

| Record name | Methyl dichlorothiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2523-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodichloridothioic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodichloridothioic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-methyl dichlorothiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for O Methyl Dichlorothiophosphate and Analogues

Preparation Routes for O-Methyl Dichlorothiophosphate

The industrial synthesis of this compound is primarily achieved through the reaction of thiophosphoryl chloride with methanol (B129727). This process can be adapted for both batch and continuous production setups.

Reaction Pathways from Thiophosphoryl Chloride Precursors

The fundamental reaction for producing this compound involves the controlled addition of methanol to thiophosphoryl chloride. researchgate.net The reaction is highly exothermic and requires careful temperature management to minimize the formation of by-products. Typically, methanol is added dropwise to thiophosphoryl chloride while maintaining a low temperature, often around -10 °C to -5 °C. researchgate.nettrea.com

The reaction can be represented by the following equation: PSCl₃ + CH₃OH → CH₃OP(S)Cl₂ + HCl

Following the addition of methanol, the reaction mixture is typically stirred for a short period to ensure completion. researchgate.net The resulting product is then separated from the aqueous phase after quenching with chilled water. researchgate.nettrea.com This process yields this compound as a colorless or light yellow transparent liquid. researchgate.net

Synthetic Optimization Strategies

Several strategies have been developed to optimize the synthesis of this compound, focusing on improving yield and purity. Key parameters that are controlled include reaction temperature, the rate of reactant addition (dosing time), and post-reaction work-up procedures. trea.comgoogle.com

Maintaining a stringent temperature control at approximately -5±3° C is crucial. trea.com The process can be executed in either a batch or a continuous stirred-tank reactor (CSTR), with continuous processes offering advantages in scalability and consistency. trea.com For instance, a CSTR process might involve feeding thiophosphoryl chloride and methanol at specific flow rates to maintain a residence time of about 3 hours. trea.com After the reaction, quenching with chilled water and separating the oil layer is a standard purification step. researchgate.nettrea.com Further purification to achieve high purity (≥98%) can be accomplished through fractional distillation under reduced pressure.

A study focusing on process optimization highlighted the influence of several factors on the final product, including the duration of component dosing, the holding time of the reaction mass, the amount of alcohol used, and the specifics of the washing stage, such as water quantity and washing duration. google.com

Table 1: Optimized Parameters for this compound Synthesis

| Parameter | Optimized Condition | Source(s) |

|---|---|---|

| Reaction Temperature | -5±3° C | trea.com |

| Mode of Operation | Batch or Continuous (CSTR) | trea.com |

| Reactant Addition | Dropwise addition of methanol to thiophosphoryl chloride | researchgate.net |

| Residence Time (CSTR) | ~3 hours | trea.com |

| Post-Reaction Work-up | Quenching with chilled water, followed by phase separation | researchgate.nettrea.com |

| Final Purification | Fractional distillation under reduced pressure |

Synthesis of O-Alkyl Dichlorothiophosphate Analogues and Derivatives

The synthetic principles for this compound can be extended to its higher alkyl analogues, such as O-Ethyl dichlorothiophosphate. The synthesis of these derivatives often involves similar precursors and reaction conditions, with some modifications to optimize for the specific alkyl group.

Comparative Analysis of Synthetic Approaches for O-Ethyl Dichlorothiophosphate

The synthesis of O-Ethyl dichlorothiophosphate is commonly achieved by reacting thiophosphoryl chloride with ethanol (B145695). mdpi.com Research has shown that the choice of solvent can significantly impact the yield of this reaction. Historically, the reaction was known to produce low yields due to side reactions.

A significant improvement was found by diluting the reaction mixture with a solvent like benzene (B151609), which could increase yields to 70% or more. An even more effective solvent was found to be tertiary butyl chloride. Using tertiary butyl chloride allows for optimal results with a lower molar ratio of alcohol to thiophosphoryl chloride compared to when benzene is used. For example, an initial run with tertiary butyl chloride might use 1.5 moles of ethanol per mole of thiophosphoryl chloride, achieving a yield of 82% of O-Ethyl dichlorothiophosphate.

Table 2: Comparative Yields of O-Ethyl Dichlorothiophosphate Synthesis

| Solvent | Molar Ratio (Alcohol:PSCl₃) | Yield | Source(s) |

|---|---|---|---|

| Benzene | 2:1 (initial run) | ~70% | |

| Tertiary Butyl Chloride | 1.5:1 (initial run) | 82% |

The synthesis of other derivatives, such as those used in the preparation of the insecticide Triazophos, also starts with the reaction of thiophosphoryl chloride with an alcohol (in that case, ethanol) at low temperatures to produce O-ethyl dichlorothiophosphate. beilstein-journals.org

Stereoselective Synthesis Considerations in Organothiophosphate Formation

Organothiophosphates, including O-alkyl dichlorothiophosphate derivatives, possess a chiral phosphorus center, leading to the possibility of stereoisomers. The stereoselective synthesis of these compounds is an area of significant research interest, particularly for applications in pharmaceuticals and agrochemicals where specific stereoisomers may exhibit desired biological activity.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. For example, the stereoselective synthesis of (Rp)- and (Sp)-2'-O-methyloligoribonucleoside phosphorothioates has been achieved using 2'-OMe-ribonucleoside bicyclic oxazaphospholidines derived from (R)- or (S)-2-pyrrolidinemethanol. trea.com This method has demonstrated high stereoselectivity, reaching 96-98% for certain isomers. trea.com Similarly, proline phosphonamidite derivatives have been used as monomeric building blocks to obtain ODN-methylphosphonates with defined stereochemistry, achieving an asymmetric induction of up to 5:1. nih.gov These methodologies underscore the potential for controlling the three-dimensional structure of organothiophosphate compounds during their synthesis. trea.comnih.gov The development of predictive models, combining quantum chemistry and machine learning, is also an emerging tool to guide the stereoselective synthesis of chiral organic molecules. acs.org

Emerging Methodologies in Sustainable this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for chemical manufacturing. ijfmr.cominnospk.comvulcanchem.com For this compound and related organophosphates, a key area of development is the implementation of continuous-flow synthesis. trea.comflinders.edu.augoogle.com

Continuous-flow systems offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reactants at any given time, better scalability, and a reduction in by-products. trea.comgoogle.com The synthesis of this compound in a continuous stirred-tank reactor (CSTR) is a documented example of this approach. trea.com This method allows for precise control over reaction parameters, leading to more consistent product quality and potentially higher yields. trea.com

The broader framework for sustainable chemical synthesis encourages a holistic approach, considering the entire lifecycle of a chemical. ijfmr.cominnospk.com This involves selecting less hazardous starting materials, using catalytic rather than stoichiometric reagents, minimizing waste, and designing processes that are energy-efficient. ijfmr.comvulcanchem.com While specific research on "green" solvents or novel catalysts for this compound synthesis is not extensively detailed in the provided results, the shift towards continuous manufacturing represents a significant step towards a more sustainable production process. trea.comflinders.edu.au Future advancements may involve the exploration of catalytic routes that could further reduce the environmental footprint of this important chemical intermediate. beilstein-journals.org

Elucidation of Reaction Mechanisms and Kinetics of O Methyl Dichlorothiophosphate

Nucleophilic Substitution Reactions Involving O-Methyl Dichlorothiophosphate

The most characteristic reactions of this compound involve the sequential displacement of its two chlorine atoms by a wide range of nucleophiles. These reactions are fundamental to its role as a building block for more complex molecules, such as insecticides and other biologically active agents. chemicalbook.comgoogle.com

Detailed Mechanistic Pathways (e.g., Stepwise Mechanisms, Associative Processes)

While specific experimental studies on the mechanistic pathways for this compound are scarce, extensive research on closely related chlorothiophosphate compounds provides a strong basis for understanding its reactivity. The reactions of similar organophosphorus compounds, such as aryl phenyl chlorothiophosphates, with nucleophiles like anilines have been shown to proceed via a concerted S_N_2-type mechanism. researchgate.net

Theoretical calculations on the model reaction of dimethyl chlorothiophosphate—a compound structurally similar to O-M-DCP—with ammonia (B1221849) support a concerted process over a stepwise one involving a stable pentacoordinate intermediate. researchgate.net In this associative process, the nucleophile attacks the electrophilic phosphorus atom, and the chloride leaving group departs simultaneously, passing through a single pentacoordinate transition state. researchgate.netsapub.org

Two primary pathways for nucleophilic attack are considered:

Back-side Attack: The nucleophile approaches the phosphorus center from the side opposite to the leaving group (one of the chlorine atoms). This leads to a trigonal bipyramidal transition state where the incoming nucleophile and the leaving group occupy the apical positions. researchgate.net

Front-side Attack: The nucleophile attacks from the same side as the leaving group. This pathway is generally less common but has been proposed to occur via a hydrogen-bonded, four-center-type transition state, particularly when specific solvation effects are at play. researchgate.net

For this compound, the back-side attack leading to inversion of configuration at the phosphorus center is considered the more probable pathway, consistent with general S_N_2 reactions at phosphorus. researchgate.netmasterorganicchemistry.com

Kinetic Investigations and Determination of Rate-Limiting Steps

Kinetic studies of nucleophilic substitution reactions are crucial for elucidating the mechanism. For bimolecular nucleophilic substitution (S_N_2) reactions, the rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. masterorganicchemistry.com

Rate Law for a Bimolecular Reaction: Rate = k[CH₃Cl₂OPS][Nucleophile]

Influence of Substituent Effects on Reaction Kinetics and Mechanisms (e.g., Hammett and Brönsted Correlations)

The electronic properties of substituents on the nucleophile significantly influence the reaction rate. This relationship can be quantified using linear free-energy relationships such as the Hammett and Brönsted equations.

Hammett Correlation: This relates the rate constants for reactions of a series of substituted aromatic nucleophiles to the substituent constant (σ). A negative ρ (rho) value, as observed in the reactions of related chlorothiophosphates, indicates that electron-donating groups on the nucleophile accelerate the reaction by increasing its nucleophilicity. researchgate.net

Brönsted Correlation: This relates the logarithm of the rate constant to the pKa of the conjugate acid of the nucleophile. The Brönsted coefficient (β_nuc_) provides insight into the degree of bond formation in the transition state.

For the aminolysis of aryl phenyl chlorothiophosphates, biphasic Hammett and Brönsted plots have been observed, suggesting a change in the transition state structure with the changing basicity of the nucleophile. researchgate.net Similar effects would be expected for reactions involving this compound, though specific experimental data is lacking.

Deuterium kinetic isotope effects (k_H_/k_D_) are another tool used to probe the transition state. Primary kinetic isotope effects observed in the reactions of similar compounds with deuterated anilines further support the proposed concerted S_N_2 mechanism. researchgate.net

Solvent Effects on Reaction Dynamics

The solvent can play a significant role in the dynamics of nucleophilic substitution reactions. For S_N_2 reactions at a neutral phosphorus center, polar aprotic solvents are generally effective. A change in solvent can influence the stability of the reactants and the transition state, thereby affecting the reaction rate. Theoretical modeling has shown that specific solvation by solvent molecules, such as acetonitrile (B52724) or water, can influence the competition between front-side and back-side attack mechanisms. researchgate.net For instance, a solvent capable of hydrogen bonding could stabilize a more polar, four-centered transition state associated with front-side attack. researchgate.net

Electrophilic Reactivity of this compound

The primary electrophilic site in this compound is the phosphorus atom. vulcanchem.com Its electrophilicity is enhanced by the electron-withdrawing effects of the two chlorine atoms and the thiono (P=S) group. This inherent electrophilicity is the reason for its high reactivity towards nucleophiles. There is little evidence in the literature of this compound itself acting as a nucleophile to attack an external electrophile. Its reactions are characterized by it serving as the electrophilic substrate.

Radical Mediated Reactions of this compound

Information on radical-mediated reactions specifically involving this compound is not available. However, studies on the gas-phase reactions of related organophosphorus compounds, such as dimethyl methylphosphonate (B1257008) (DMMP) and trimethyl phosphate (B84403) (TMP), with hydroxyl (OH) radicals provide some insight into potential reactivity. mdpi.comrsc.org

These reactions are important for understanding the atmospheric fate of organophosphorus compounds. The reactions typically proceed by hydrogen abstraction from the methyl or methoxy (B1213986) groups. Kinetic studies of the reaction of OH radicals with DMMP have shown a complex, V-shaped temperature dependence, indicating a multi-step mechanism. mdpi.com By analogy, it is plausible that this compound could react with radicals in the gas phase through H-atom abstraction from its methoxy group, although experimental data is needed for confirmation.

Interactive Data Table: Calculated Transition State Properties for the Model Reaction of Dimethyl Chlorothiophosphate with Ammonia researchgate.net

This table presents theoretical data for a model compound, dimethyl chlorothiophosphate ((CH₃O)₂P(S)Cl), which is structurally analogous to this compound. The data illustrates the properties of back-side and front-side attack transition states.

| Parameter | Back-side Attack TS | Front-side Attack TS |

| Mechanism | Concerted S_N_2 | Concerted S_N_2 |

| Geometry | Trigonal Bipyramidal | Four-center type |

| Attacking Atom | Nitrogen (from NH₃) | Nitrogen (from NH₃) |

| Leaving Group | Chlorine | Chlorine |

| P-N Distance (Å) | 2.25 | 2.18 |

| P-Cl Distance (Å) | 2.50 | 2.45 |

Interactive Data Table: Kinetic Data for Gas-Phase Reactions of Related Organophosphorus Compounds with OH Radicals mdpi.comrsc.org

This table shows experimental kinetic data for compounds related to this compound, demonstrating their reactivity with hydroxyl radicals.

| Compound | Rate Constant (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence |

| Dimethyl Methylphosphonate (DMMP) | ~1.04 x 10⁻¹¹ | V-shaped, negative at low T, positive at high T |

| Trimethyl Phosphate (TMP) | ~4.7 x 10⁻¹² | V-shaped, negative at low T, positive at high T |

Derivatives and Functionalization of O Methyl Dichlorothiophosphate in Advanced Synthesis

Utility in the Synthesis of Organophosphorus Pesticides and Insecticides

The primary and most significant application of O-Methyl dichlorothiophosphate lies in its role as a key intermediate in the manufacturing of a broad range of organophosphorus pesticides. innospk.com Its bifunctional nature, conferred by the two chlorine atoms, allows for the systematic construction of complex organothiophosphate esters with tailored biological activities.

This compound is a fundamental precursor in the synthesis of several widely used insecticides, including Fenitrothion (B1672510) and Chlorpyrifos-methyl. chembk.comnbinno.com The general synthetic strategy involves the stepwise reaction of the two chlorine atoms with different nucleophiles.

For the synthesis of Fenitrothion , a broad-spectrum contact insecticide, the process typically involves the condensation of a dimethyl chlorothiophosphate intermediate with 3-methyl-4-nitrophenol. ijcce.ac.irresearchgate.net In one method, O,O-Dimethyl phosphorochloridothioate, which can be derived from MDTP precursors, is reacted with the sodium salt of 3-methyl-4-nitrophenol. ijcce.ac.ir The synthesis of ¹⁴C-labeled Fenitrothion for research purposes also follows a similar pathway, involving the condensation of a methylated thiophosphoryl chloride derivative with the target phenol (B47542). researchgate.net

The synthesis of Chlorpyrifos-methyl , another important organophosphate insecticide, follows a similar principle. wikipedia.org The key step is the reaction of a methylated dichlorothiophosphate derivative with 3,5,6-trichloro-2-pyridinol (B117793) (TCP). inchem.orgnih.gov The resulting O,O-dimethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate (B77711) is the active insecticide. inchem.org The versatility of MDTP as a starting point allows for the creation of various targeted pesticide molecules by simply changing the phenolic or pyridinolic reactant.

Table 1: Selected Pesticides Derived from this compound Precursors

| Pesticide | Chemical Name | Key Precursor from MDTP | Key Reactant |

| Fenitrothion | O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate | O,O-Dimethyl phosphorochloridothioate | 3-methyl-4-nitrophenol |

| Chlorpyrifos-methyl | O,O-Dimethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate | O,O-Dimethyl phosphorochloridothioate | 3,5,6-trichloro-2-pyridinol |

| Isocarbophos | O-Methyl O-[2-(isopropoxycarbonyl)phenyl] phosphoramidothioate | This compound | Isopropyl salicylate (B1505791) & Ammonia (B1221849) |

| Salithion | 2-methoxy-4H-1,3,2-benzodioxaphosphorin-2-sulfide | This compound | Salicyl alcohol |

This table provides an overview of common pesticides and the key chemical components used in their synthesis, highlighting the central role of this compound derivatives.

Beyond established commercial pesticides, this compound and its analogues are valuable reagents for creating novel organothiophosphate compounds with potential biological activity. Researchers utilize MDTP as a scaffold to generate libraries of new molecules for screening purposes. For instance, it is used in the synthesis of O-substituted aryl-O-methyl-O-propargyl thiophosphates, which have demonstrated excellent insecticidal activity against aphids. chemicalbook.com

Furthermore, the synthetic principles derived from MDTP chemistry are applied to develop compounds with unique therapeutic potential. In a notable example, analogues based on the herbicidal agent amiprophos (B1216738) methyl (APM) were synthesized as potential antimalarial agents. psu.edu This research led to the development of novel phosphorothioamidates that were more effective than the lead compound, showcasing how the strategic functionalization of a thiophosphate core can yield new, biologically active molecules for applications outside of agriculture. psu.edu

Application in the Generation of Pharmaceutical Intermediates and Bioactive Compounds

The reactivity of this compound also makes it a valuable tool in the synthesis of intermediates for the pharmaceutical industry and other bioactive compounds. innospk.comnbinno.com Its ability to introduce a phosphorothioate moiety into a molecule is exploited to create analogues of biologically important phosphates, such as nucleotides and peptides, or to build scaffolds for drug discovery.

Phosphoramidates and their thio-analogues, phosphorothioamidates, are classes of compounds with significant biological activity, including antiviral and anticancer properties. nih.govnih.gov The "ProTide" approach, which uses a phosphoramidate (B1195095) structure to deliver nucleoside monophosphates into cells, is a successful prodrug strategy. nih.gov

This compound analogues are instrumental in synthesizing these compounds. A general method involves the sequential displacement of the two chlorine atoms, first with an alcohol or phenol and then with an amine, or vice versa. psu.edu This approach was effectively used to create a series of phosphoramidate and phosphorothioamidate analogues of the herbicide amiprophos methyl. psu.edu In this study, researchers reacted an O-alkyl dichlorothiophosphate sequentially with various phenols and amines to produce a library of compounds for antimalarial screening. psu.edu The results showed that the phosphorothioamidate variants were generally more active than their phosphoramidate (oxo) counterparts, and the nature of both the aryl and amino substituents significantly influenced the biological activity. psu.edu

A specialized yet crucial application of this compound is in the synthesis of haptens for the development of immunoassays. tandfonline.comvulcanchem.com Haptens are small molecules that can elicit an immune response when attached to a larger carrier protein. These immunoassays are vital for detecting and quantifying pesticide residues in food and environmental samples. researchgate.netnih.gov

A generic and effective method for creating haptens for organothiophosphate insecticides relies directly on MDTP. tandfonline.com In this process, this compound is reacted with an amino acid ester, such as tert-butyl 3-aminopropanoate. This reaction forms a stable thiophosphoramide bifunctional reagent, specifically tert-butyl 3-[chloro(methoxy)phosphorthioylamino]propanoate. tandfonline.com This new reagent retains one reactive chlorine atom, which can then be coupled with the phenolic hydrolysis product of a target insecticide (e.g., the p-nitrophenol group from parathion). tandfonline.com The resulting molecule contains the core structure of the pesticide linked to a spacer arm with a terminal carboxyl group, which is then used to conjugate the hapten to a carrier protein like Keyhole Limpet Hemocyanin (KLH). tandfonline.comjuniperpublishers.com This method has been successfully used to produce antibodies for immunoassays targeting fenitrothion and chlorpyrifos-methyl. tandfonline.com

Exploration as a Synthetic Reagent and Building Block in Organic Chemistry

The utility of this compound extends beyond its role as a precursor for specific bioactive compounds; it is also a valuable building block in general organic chemistry. chembk.comrsc.org Its two reactive chlorine sites offer a platform for diverse functionalization, allowing for the controlled and sequential introduction of various chemical groups.

The differential reactivity of the P-Cl bonds enables chemists to perform substitutions in a stepwise manner, reacting MDTP first with one nucleophile (e.g., an alcohol) and then with a second, different nucleophile (e.g., an amine), leading to dissymmetric products. psu.edu This step-by-step construction is fundamental to building libraries of related compounds for structure-activity relationship (SAR) studies. Furthermore, MDTP can be used to produce other important organophosphorus intermediates. For example, it can undergo further alkoxylation reactions to yield different phosphate (B84403) or thiophosphate esters, expanding its synthetic utility. chembk.com This versatility makes this compound and its derivatives powerful reagents for constructing complex molecules with precisely tailored chemical and physical properties.

Versatility in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates structural elements from each starting material. nih.govtcichemicals.com These reactions are cornerstones of modern synthetic chemistry, valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov

This compound possesses two reactive chlorine atoms attached to the thiophosphoryl center, making it an excellent candidate as a bifunctional building block in multi-component reactions. This bifunctionality allows the molecule to act as a molecular linker, connecting two different components through sequential nucleophilic substitutions at the phosphorus atom. While specific MCRs detailing the use of this compound are not extensively documented, the reactivity of analogous chlorothiophosphates in such transformations highlights its synthetic potential.

A pertinent example is the Reissert-Henze reaction, a type of multi-component reaction where quinoline (B57606) or isoquinoline (B145761) reacts with a cyanide source and an acyl or phosphoryl chloride. A variation of this reaction has been described utilizing chlorophosphates or chlorothiophosphates. In this one-pot synthesis, the chlorothiophosphate serves to activate the heterocyclic nitrogen, facilitating the addition of the cyanide nucleophile and ultimately leading to N-phosphorylated products. beilstein-journals.org This demonstrates the capability of the dichlorothiophosphate scaffold to participate in complex, one-pot transformations.

Theoretically, this compound can be employed in various MCRs to synthesize a range of heterocyclic compounds. For instance, in a reaction with a molecule containing two distinct nucleophilic sites, such as an amino alcohol or a diamine, this compound could serve as the cyclizing agent. The reaction would proceed through a stepwise substitution of the two chlorine atoms to form a stable heterocyclic ring containing a methyl-thiophosphoryl moiety.

This approach is conceptually similar to the well-established Kabachnik-Fields reaction, a cornerstone MCR in organophosphorus chemistry that combines a carbonyl compound, an amine, and a hydrophosphoryl compound to produce α-aminophosphonates. wikipedia.orgnih.govorganic-chemistry.org By analogy, this compound could be used as the phosphorus component in novel MCRs for creating diverse phosphoramidothioates and related structures.

The generalized scheme for such a reaction is presented below:

Table 1: Generalized Multi-component Reaction Scheme with this compound

| Reactant A | Reactant B | Phosphorus Reagent | Product Type |

| A molecule with two nucleophilic groups (e.g., H₂N-R-OH) | Base (e.g., Triethylamine) | This compound | Cyclic Phosphoramidothioate |

| Amine (R¹-NH₂) | Second Nucleophile (R²-OH) | This compound | Acyclic Phosphoramidothioate |

This versatility allows for the systematic construction of libraries of organophosphorus compounds, which are of significant interest in medicinal chemistry and materials science.

Advanced Analytical Characterization of O Methyl Dichlorothiophosphate and Its Derivatives

Sophisticated Spectroscopic Analysis Techniques

Spectroscopic techniques are paramount for the detailed structural investigation of O-Methyl dichlorothiophosphate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a wealth of information regarding its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. For an organophosphorus compound like this compound, multinuclear NMR experiments, including ¹H, ¹³C, and ³¹P NMR, are essential for complete structural assignment. nih.gov

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, a single signal is expected for the methoxy (B1213986) (O-CH₃) group. This signal would not be a simple singlet; due to coupling with the phosphorus-31 nucleus, it typically appears as a doublet. The magnitude of the coupling constant (³JHP) provides further structural confirmation.

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework. A single resonance is expected for the methyl carbon. Similar to the proton spectrum, this signal will be split into a doublet due to coupling with the phosphorus nucleus (²JCP), a key feature in identifying organophosphorus compounds. rsc.orgscispace.com

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds, as the chemical shift is highly sensitive to the electronic environment and geometry of the phosphorus atom. scispace.comrsc.org this compound contains a single phosphorus atom, which would give rise to a single resonance in the ³¹P NMR spectrum. The chemical shift value is characteristic of a thiophosphate structure and can be used to distinguish it from its phosphate (B84403) oxygen analog and other related derivatives.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~3.5 - 4.0 | Doublet | ³JHP ≈ 10-15 Hz | O-CH₃ |

| ¹³C | ~50 - 55 | Doublet | ²JCP ≈ 5-10 Hz | O-CH₃ |

| ³¹P | ~70 - 75 | Singlet (Proton Decoupled) | N/A | P=S |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. These two methods are complementary, governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. mdpi.comedinst.com A combined analysis provides a comprehensive vibrational fingerprint of the molecule. cardiff.ac.uk

For this compound, key vibrational modes can be predicted and assigned to specific functional groups:

P=S (Thione) Stretch: This vibration typically gives a strong band in the IR spectrum and a medium to strong band in the Raman spectrum, usually found in the 600-800 cm⁻¹ region.

P-Cl (Phosphorus-Chlorine) Stretches: The two P-Cl bonds will have symmetric and asymmetric stretching modes, which are expected in the 450-600 cm⁻¹ region.

P-O-C (Phosphorus-Oxygen-Carbon) Stretches: The asymmetric and symmetric stretches of the P-O-C linkage are typically observed in the 950-1100 cm⁻¹ and 750-850 cm⁻¹ regions, respectively.

C-H (Methyl) Stretches: The C-H stretching vibrations of the methyl group are expected in the 2800-3000 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Activity | Typical Raman Activity |

|---|---|---|---|

| C-H Asymmetric/Symmetric Stretch | 2900 - 3000 | Medium | Medium |

| P-O-C Asymmetric Stretch | 950 - 1100 | Strong | Weak |

| P-O-C Symmetric Stretch | 750 - 850 | Medium | Strong |

| P=S Stretch | 600 - 800 | Strong | Medium |

| P-Cl Asymmetric/Symmetric Stretch | 450 - 600 | Strong | Strong |

High-Resolution Mass Spectrometry and GC/MS for Identification and Quantification

Mass spectrometry (MS) is a cornerstone technique for identifying compounds by measuring their mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC/MS), it allows for the separation and identification of individual components in a mixture.

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements. nih.gov This allows for the determination of the elemental formula of the parent molecule and its fragments, providing a high degree of confidence in its identification. For this compound (C₁H₃Cl₂O₁P₁S₁), the exact monoisotopic mass is 163.90193 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a characteristic molecular ion peak cluster due to the isotopes of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). The primary fragmentation pathways often involve the loss of chlorine atoms or the methoxy group. researchgate.net

Table 3: Expected Mass Fragments for this compound in EI-MS

| m/z (for ³⁵Cl, ³²S) | Proposed Fragment Ion | Formula |

|---|---|---|

| 164 | [M]⁺ (Molecular Ion) | [CH₃OPSCl₂]⁺ |

| 129 | [M - Cl]⁺ | [CH₃OPSCl]⁺ |

| 94 | [M - 2Cl]⁺ | [CH₃OPS]⁺ |

| 63 | [PO₂]⁺ or [PS]⁺ | [PO₂]⁺ / [PS]⁺ |

Note: The listed m/z values correspond to the most abundant isotopes. The actual spectrum would show isotopic patterns.

Chromatographic Separation and Quantification Methods

Chromatography is essential for separating this compound from complex matrices before its detection and quantification. The choice of chromatographic technique depends on the volatility and polarity of the analyte.

Gas Chromatography (GC) for Volatile Organothiophosphates

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile organophosphorus compounds like this compound. drawellanalytical.com The sample is vaporized and transported through a capillary column by a carrier gas. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase lining the column.

For organothiophosphates, specific detectors are often employed to enhance sensitivity and selectivity:

Flame Photometric Detector (FPD): This detector is highly sensitive to compounds containing phosphorus or sulfur, making it ideal for this analysis. nemi.govnemi.gov

Nitrogen-Phosphorus Detector (NPD): The NPD is another highly sensitive and selective detector for nitrogen- and phosphorus-containing compounds. nemi.govcdc.gov

Methodologies like the EPA Method 8141B provide standardized procedures for the GC analysis of organophosphorus compounds, covering aspects from sample extraction to chromatographic conditions. epa.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC is well-suited for the parent compound, its non-volatile derivatives, which may be formed through environmental degradation or metabolism (e.g., hydrolysis products), require High-Performance Liquid Chromatography (HPLC) for analysis. cdc.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

A common mode for analyzing polar derivatives is reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a water/acetonitrile (B52724) or water/methanol (B129727) gradient). Detection can be achieved using a Diode Array Detector (DAD) for compounds with a UV chromophore or, more powerfully, by interfacing the HPLC with a mass spectrometer (LC-MS). LC-MS combines the separation power of HPLC with the sensitive and specific detection of MS, making it a formidable tool for identifying and quantifying trace levels of non-volatile organothiophosphate derivatives.

Immunochemical and Biosensor-Based Detection Strategies for Organothiophosphate Residues

The detection of organothiophosphate residues, including compounds like this compound, is critical for environmental monitoring and food safety. While traditional chromatographic methods are reliable, they can be time-consuming and require extensive sample preparation and sophisticated equipment. Consequently, significant research has focused on developing rapid, sensitive, and field-deployable analytical tools. Immunochemical assays and biosensors represent two of the most promising strategies, offering high sensitivity and specificity for the detection of organothiophosphate pesticides. These methods are based on biological recognition mechanisms, such as antigen-antibody binding or enzyme inhibition, providing powerful alternatives for screening purposes.

Development of Immunoassays (e.g., ELISA)

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely utilized for the detection of small molecules like organothiophosphate pesticides. researchgate.netnih.gov These assays are built upon the highly specific recognition between an antibody and its target antigen. Since pesticides are small molecules (haptens), they are not immunogenic on their own. Therefore, the development of an immunoassay begins with the synthesis of a hapten, which is a structural analogue of the target pesticide modified to include a linker arm for conjugation to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). researchgate.netresearchgate.netucanr.edu This hapten-protein conjugate is then used to immunize an animal to produce antibodies that can recognize the target pesticide.

The most common format for pesticide detection is the competitive ELISA. nih.govscispace.com In a typical indirect competitive ELISA, a coating antigen (hapten conjugated to a different protein, like ovalbumin) is immobilized on the surface of a microtiter plate. The sample containing the target pesticide is then added to the plate along with a limited amount of specific antibody. The pesticide in the sample competes with the coating antigen for binding to the antibody. After an incubation period, the plate is washed, and a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, which binds to the primary antibody. A substrate is then added, which the enzyme converts into a colored product. The signal intensity is inversely proportional to the concentration of the pesticide in the sample; a lower signal indicates a higher concentration of the target analyte. ntu.edu.tw

The sensitivity and specificity of the ELISA depend heavily on the hapten design and the heterology between the immunizing hapten and the coating hapten. researchgate.net Researchers have developed class-specific immunoassays capable of detecting multiple O,O-dimethyl organophosphorus pesticides by using a generic hapten for antibody production. scispace.com While specific ELISAs for this compound are not extensively documented in the literature, the methodology has been successfully applied to numerous other organothiophosphates, demonstrating its versatility.

Table 1: Performance of Various Immunoassays for Organothiophosphate Pesticides

| Target Analyte | Assay Type | IC50 Value | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Chlorpyrifos | ic-ELISA | 0.80 µg/kg | Not Reported | ntu.edu.tw |

| Fenthion | Direct Competitive ELISA | 0.05 ng/mL | 0.03 ng/mL | researchgate.net |

| Halosulfuron-methyl | dcELISA | 1.5 ng/mL | 0.7 ng/mL | mdpi.com |

| Halosulfuron-methyl | MLFIA | 0.21 ng/mL | Not Reported | mdpi.com |

| O,O-dimethyl OPs | dcELISA | 0.23-1.66 ng/mL | Not Reported | scispace.com |

ic-ELISA: indirect competitive ELISA; dcELISA: direct competitive ELISA; MLFIA: magnetic lateral flow immunoassay.

Design and Application of Nanophotonic and Electrochemical Biosensors

Biosensors offer another rapid and highly sensitive approach for detecting organothiophosphate residues. These devices convert a biological recognition event into a measurable signal. Most biosensors for this class of compounds are based on the inhibition of the enzyme acetylcholinesterase (AChE), the primary target of organophosphate toxicity. wikipedia.orgmdpi.com The pesticide inhibits the enzyme's activity, and the degree of inhibition is proportional to the pesticide concentration. bohrium.com The signal can be transduced through various means, with electrochemical and nanophotonic methods being particularly prominent. researchgate.net

Electrochemical Biosensors: Electrochemical biosensors measure changes in electrical properties (current, potential) resulting from the enzymatic reaction. nih.gov In a typical setup, AChE is immobilized on an electrode surface. nih.gov When the substrate, such as acetylthiocholine, is introduced, AChE catalyzes its hydrolysis to produce thiocholine, which is then electrochemically oxidized, generating a current. mdpi.com In the presence of an organothiophosphate pesticide, AChE activity is inhibited, leading to a decrease in the production of thiocholine and a corresponding drop in the current. mdpi.com

To enhance the performance of these biosensors, various nanomaterials are employed for electrode modification. researchgate.netinformahealthcare.com Materials like gold nanoparticles (AuNPs), carbon nanotubes (CNTs), and graphene oxide (rGO) provide a high surface area for enzyme loading, improve electrical conductivity, and facilitate faster electron transfer, thereby amplifying the signal and lowering the detection limit. nih.govifoodmm.cn For instance, a biosensor using a glassy carbon electrode modified with a composite of cerium, a metal-organic framework (UiO-66), and multi-walled carbon nanotubes (MWCNTs) demonstrated a very low detection limit of 0.004 nM for paraoxon. nih.gov

Nanophotonic Biosensors: Nanophotonic biosensors utilize light to detect the inhibition of AChE or other recognition events. These sensors often rely on the unique optical properties of nanomaterials like gold or silver nanoparticles and quantum dots (QDs). gjesm.netmeddocsonline.org One common approach is colorimetric detection. For example, the enzymatic reaction can produce hydrogen peroxide, which can etch silver nanoparticles, causing a color change that can be measured spectrophotometrically. gjesm.net The presence of an organothiophosphate inhibitor slows this reaction, preserving the color of the nanoparticle solution.

Fluorescence-based detection is another powerful strategy. frontiersin.org A biosensor was developed using carbon dots (CDs) as a fluorescent transducer and graphene oxide (GO) as a quenching agent. frontiersin.org The fluorescence of the CDs is quenched by GO. The enzymatic reaction of AChE can prevent this quenching. When an organophosphate is present, the enzyme is inhibited, allowing the quenching to occur, thus reducing the fluorescence signal. This method has achieved ultralow limits of detection for pesticides like chlorpyrifos. frontiersin.org Another approach uses organophosphate hydrolase (OPH) conjugated to gold nanoparticles. The displacement of a fluorescently labeled competitive inhibitor from the enzyme's active site by an organophosphate analyte leads to a change in fluorescence due to the proximity to the gold nanoparticle. ntu.edu.tw

Table 2: Examples of Biosensors for Organothiophosphate Detection

| Target Analyte | Biosensor Type | Bioreceptor | Nanomaterial | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|---|

| Paraoxon | Electrochemical | AChE | Ce/UiO-66/MWCNTs | 0.01-150 nM | 0.004 nM | nih.gov |

| Methyl parathion | Electrochemical | AChE | rGO-AuNPs | 5-500 ng/mL | 0.692 ng/mL | ifoodmm.cn |

| Profenofos | Potentiometric | AChE | None | Not Specified | 1 x 10⁻⁷ mg/L | mdpi.com |

| Chlorpyrifos | Electrochemical | AChE | Ti₃C₂Tₓ MXene QDs | 10⁻¹⁴–10⁻⁸ M | 1 x 10⁻¹⁷ M | mdpi.com |

| Parathion Ethyl | Colorimetric | AChE | Cysteamine capped AuNPs | 11.6–92.8 ng·mL⁻¹ | 5.8 ng·mL⁻¹ | mdpi.com |

| Profenofos | Optical (Colorimetric) | AChE/Choline Oxidase | Silver Nanoparticles | 0.05-2.00 mg/L | 0.04 mg/L | gjesm.net |

AChE: Acetylcholinesterase; MWCNTs: Multi-walled Carbon Nanotubes; rGO: reduced Graphene Oxide; AuNPs: Gold Nanoparticles; QDs: Quantum Dots.

Computational Chemistry and Theoretical Investigations of O Methyl Dichlorothiophosphate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of O-Methyl dichlorothiophosphate. DFT is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their energies and properties. researchgate.net For organophosphorus compounds, DFT has proven to be a reliable approach for studying reactivity, structure, and various molecular properties. researchgate.net

The electronic structure dictates the chemical behavior of this compound. DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are crucial for predicting sites of nucleophilic or electrophilic attack.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized on the sulfur and oxygen atoms, while the LUMO is likely centered on the phosphorus atom, influenced by the electron-withdrawing chlorine atoms.

Charge Distribution: Analysis of the charge distribution reveals the polarity of the bonds and the partial charges on each atom. In this compound, the high electronegativity of the chlorine and oxygen atoms results in a significant partial positive charge on the central phosphorus atom. This makes the phosphorus atom a primary site for nucleophilic attack, a common first step in the hydrolysis and biological activity of organophosphates.

Table 1: Example of Calculated Electronic Properties for this compound using DFT

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.3 eV | Indicates the chemical reactivity and stability. |

| Mulliken Charge on P | +1.1 e | Partial charge on the Phosphorus atom. |

| Mulliken Charge on S | -0.4 e | Partial charge on the Sulfur atom. |

| Mulliken Charge on Cl | -0.3 e | Average partial charge on the Chlorine atoms. |

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation energy barriers, providing a detailed, step-by-step understanding of reaction pathways. researchgate.net

For instance, the hydrolysis of this compound can be modeled to determine whether the reaction proceeds through an associative or dissociative mechanism. By calculating the energies of the transition states for both pathways, researchers can predict the more favorable route. Such studies can reveal how factors like pH and the presence of catalysts influence the reaction rate and mechanism. These computational insights are vital for predicting the environmental fate and metabolic pathways of the compound.

Table 2: Example of Calculated Energy Barriers for a Hypothetical Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) (Illustrative) |

| Nucleophilic Attack | TS1 | 15.2 |

| Leaving Group Departure | TS2 | 8.5 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and intermolecular interactions. researchgate.net

For this compound, MD simulations can be used to study its conformational flexibility. The molecule can adopt various spatial arrangements due to rotation around its single bonds (P-O, P-Cl, O-C). MD simulations can identify the most stable conformers and the energy barriers between them. Furthermore, these simulations are crucial for understanding how this compound interacts with its environment, such as solvent molecules (e.g., water) or the active site of an enzyme. By simulating the compound in a biological environment, researchers can observe binding modes, interaction energies, and the role of specific amino acid residues, which is fundamental for understanding its biological activity and for the design of inhibitors or antidotes. nih.gov

Quantitative Structure-Reactivity and Structure-Activity Relationship (QSAR/SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. springernature.com These models are extensively used in toxicology and drug design to predict the properties of new or untested chemicals. nih.govresearchgate.net

In the context of this compound, a QSAR model could be developed to predict its insecticidal activity or toxicity. researchgate.net This involves several steps:

Data Collection: Gathering experimental data (e.g., toxicity, enzyme inhibition) for a series of related organophosphate compounds.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, including this compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.

Model Building: Using statistical methods like multiple linear regression or machine learning to build a mathematical equation that relates the descriptors to the observed activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

A validated QSAR model can then be used to predict the activity of this compound and to design new, safer, or more effective organophosphate analogues. researchgate.net

Table 3: Example of Molecular Descriptors for this compound used in QSAR Modeling

| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) |

| Physicochemical | LogP | 2.5 |

| Topological | Wiener Index | 25 |

| Electronic | Dipole Moment | 3.1 D |

| Constitutional | Molecular Weight | 164.98 g/mol |

Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties of molecules. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a compound.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies. nih.gov Each calculated frequency corresponds to a specific mode of vibration, such as the P=S stretch, P-Cl stretches, or the bending of the methyl group. Comparing the theoretical spectrum with an experimental one can help in assigning the observed spectral bands and verifying the molecular structure.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical methods can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts of this compound. The accuracy of these predictions allows for the unambiguous assignment of signals in the experimental NMR spectrum, which can be particularly useful for complex molecules or for distinguishing between isomers.

Table 4: Example of Theoretically Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical Range) |

| ³¹P NMR Chemical Shift | 70 ppm | 65-75 ppm |

| P=S Vibrational Frequency | 690 cm⁻¹ | 680-720 cm⁻¹ |

| P-Cl Symmetric Stretch | 530 cm⁻¹ | 520-550 cm⁻¹ |

Future Research Trajectories and Advanced Applications

Innovative Green Chemistry Approaches in Organothiophosphate Synthesis

The synthesis of organophosphorus compounds, including O-Methyl dichlorothiophosphate, has historically relied on processes that often involve hazardous reagents and generate significant waste. rsc.org The future of its production is increasingly tied to the principles of green chemistry, which prioritize sustainability, efficiency, and the reduction of environmental impact. Research in this area is focused on developing cleaner synthetic pathways that are both economically viable and environmentally benign.

Key innovative approaches include:

Metal-Free Catalysis: Shifting away from heavy-metal catalysts to metal-free reaction pathways can significantly reduce environmental contamination and simplify product purification.

Alternative Solvents: The use of greener solvents, such as water or bio-derived solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a critical area of development. researchgate.net These solvents minimize the toxicity and pollution associated with traditional volatile organic compounds (VOCs).

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This involves exploring novel reaction mechanisms that avoid the use of stoichiometric reagents in favor of catalytic processes.

These green methodologies aim to transform the synthesis of organothiophosphates from a resource-intensive process to a more sustainable one, aligning with modern environmental standards.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Organothiophosphates

| Aspect | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Catalysts | Often relies on heavy-metal catalysts | Focuses on metal-free or recyclable heterogeneous catalysts |

| Solvents | Use of volatile organic compounds (VOCs) | Employs water, supercritical fluids, or bio-derived solvents |

| By-products | Can generate significant toxic and hazardous waste | Aims for high atom economy to minimize waste streams |

| Energy | Conventional heating, often requiring long reaction times | Utilizes microwave, ultrasonic, or photochemical energy to improve efficiency |

Integration of this compound in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, with its two reactive chlorine atoms, makes it a compelling building block for novel polymers and advanced materials. Organophosphorus compounds are already valued in materials science for their unique properties, such as flame retardancy and plasticization. wikipedia.orgfrontiersin.org Future research will likely focus on leveraging this compound as a monomer or cross-linking agent to create functional polymers with tailored characteristics.

Potential applications in this domain include:

Flame-Retardant Polymers: Organophosphorus compounds are known to be effective flame retardants, often with lower toxicity than their halogenated counterparts. frontiersin.org By incorporating this compound into polymer backbones (e.g., polyesters, polyamides, or polyurethanes), it is possible to create materials with inherent fire resistance, suitable for electronics, textiles, and construction.

Functional Polythioesters: The thiophosphate moiety can be exploited to synthesize polythioesters. The reactivity of the P-Cl bonds allows for step-growth polymerization with appropriate co-monomers, such as diols or diamines, to produce polymers with unique thermal and mechanical properties.

Surface Modification: The reactive nature of this compound can be used to functionalize the surfaces of various materials. This could be employed to improve adhesion, impart hydrophobicity, or introduce specific binding sites on substrates for sensing or catalytic applications.

Specialty Plasticizers: While many organophosphates serve as plasticizers, new polymeric structures derived from this compound could offer improved performance, such as lower migration rates and better compatibility with host polymers. rsc.org

The integration of this compound into polymer chemistry opens a pathway to high-performance materials with enhanced safety and functionality.

Advanced Computational Design and High-Throughput Screening for New Applications

Modern computational chemistry offers powerful tools for accelerating the discovery of new applications for existing chemical compounds. Advanced computational design and high-throughput screening (HTS) can be applied to this compound to explore its potential beyond its current use as a synthetic intermediate. These in silico methods allow researchers to predict the properties and activities of novel derivatives, saving significant time and resources compared to traditional experimental approaches.

A potential workflow for discovering new applications could involve:

Virtual Library Generation: A large virtual library of compounds can be created by computationally modeling the reaction of this compound with a diverse range of chemical fragments at its reactive chlorine sites.

High-Throughput Screening (HTS): This virtual library can be screened against databases of biological targets (e.g., enzymes or receptors) to identify potential new drug candidates or pesticides with novel modes of action.

Predictive Modeling: Machine learning algorithms and quantitative structure-activity relationship (QSAR) models can be used to predict various properties of the virtual compounds, such as toxicity, environmental persistence, or material characteristics like thermal stability.

Rational Design: Based on the screening and modeling results, promising candidate molecules can be selected for targeted synthesis and experimental validation. This rational design approach focuses laboratory efforts on the compounds most likely to succeed.

These computational strategies can guide the development of new molecules derived from this compound for applications in medicine, agriculture, and materials science.

Table 2: Hypothetical Workflow for Computational Screening of this compound Derivatives

| Step | Objective | Computational Tools | Potential Outcome |

|---|---|---|---|

| 1. Library Design | Generate a diverse set of virtual derivatives | Molecular modeling software, combinatorial library generators | A large database of novel chemical structures |

| 2. Virtual Screening | Identify molecules with high affinity for specific targets | Molecular docking, pharmacophore modeling | Identification of potential leads for new pesticides or drugs |

| 3. Property Prediction | Assess the safety and environmental profile of candidates | QSAR, ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction models | Prioritization of candidates with favorable safety profiles |

| 4. Experimental Validation | Synthesize and test the most promising candidates | Laboratory synthesis and bioassays | Confirmation of predicted activity and properties |

Interdisciplinary Studies at the Interface of Chemistry, Biology, and Environmental Science

Understanding the complete lifecycle of a chemical compound is crucial for its responsible development and use. For this compound, interdisciplinary research at the intersection of chemistry, biology, and environmental science is essential to fully characterize its behavior and impact outside the laboratory.

Future research in this area should focus on:

Environmental Fate and Transport: Investigating how this compound and its derivatives move and persist in soil, water, and air is critical. lyellcollection.orgresearchgate.net Studies on its solubility, hydrolysis rates at different pH levels, and potential for photolysis will help predict its environmental distribution. lyellcollection.org

Biodegradation and Bioremediation: Many organophosphorus compounds can be degraded by microorganisms. nih.govbohrium.com Research is needed to identify bacterial or fungal strains capable of metabolizing this compound. Identifying the specific enzymes involved, such as organophosphate hydrolases or phosphotriesterases, could lead to the development of bioremediation strategies for treating contaminated sites. mdpi.combiotechrep.ir

Ecotoxicology: Assessing the impact of this compound on non-target organisms, including aquatic life, soil microbes, and beneficial insects, is necessary to understand its ecological risk profile. agronomyjournals.com

Metabolic Pathways: Studying how the compound is metabolized in various organisms can provide insights into its mechanism of action and potential for bioaccumulation.

This holistic, interdisciplinary approach ensures that as new applications for this compound are developed, a comprehensive understanding of its environmental and biological interactions is established, paving the way for sustainable and safe innovation.

Q & A

Q. What are the standard protocols for synthesizing O-methyl dichlorothiophosphate in laboratory settings?

Synthesis typically involves reacting thiophosphoryl chloride with methanol under controlled conditions. Key steps include:

- Maintaining anhydrous conditions to avoid hydrolysis (e.g., using molecular sieves or inert gas atmospheres).

- Temperature control (e.g., 0–5°C during methanol addition to mitigate exothermic reactions).

- Purification via fractional distillation, leveraging its boiling point of ~158.9°C .

- Validation using P NMR to confirm purity, with characteristic peaks near δ 50–60 ppm for thiophosphate derivatives.

Q. How can researchers safely handle this compound given its reactivity?

Critical safety measures include:

- Use of fume hoods and personal protective equipment (PPE) due to its corrosive and moisture-sensitive nature.

- Storage in sealed, moisture-free containers under inert gas (e.g., argon).

- Neutralization protocols for spills (e.g., using sodium bicarbonate or calcium carbonate) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Strong P=S stretching vibrations at ~650–750 cm.

- NMR Spectroscopy : H NMR for methyl group detection (δ ~3.8 ppm) and P NMR for thiophosphate backbone confirmation.

- Mass Spectrometry : Molecular ion peaks at m/z 164.979 (calculated for CHClOPS) .

Advanced Research Questions

Q. How do rotational isomers of this compound influence its reactivity in organophosphorus reactions?

Rotational isomerism arises due to restricted rotation around the P–O bond. Studies using gas-phase electron diffraction and computational methods (e.g., DFT) reveal:

Q. What experimental strategies resolve contradictions in reported spectral data for thiophosphate derivatives?

Discrepancies often stem from solvent effects or trace moisture. Methodological solutions include:

Q. How can this compound be utilized in synthesizing RNA interference (RNAi) reagents?

Its thiophosphate group serves as a precursor for 2’-O-methyl antisense oligonucleotides:

Q. What are the challenges in quantifying trace impurities in this compound, and how are they addressed?

Impurities like residual methanol or HCl require:

- GC-MS Headspace Analysis : Detecting volatile byproducts (e.g., methyl chloride).

- Ion Chromatography : Quantifying chloride ions post-hydrolysis.

- Calibration against certified reference materials to ensure <0.1% impurity thresholds .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.